

# AZD2858: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AZD2858** is a potent and selective, orally bioavailable, and brain-permeable small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3). Initially investigated for neurodegenerative diseases such as Alzheimer's, its clinical development in that area was discontinued. However, **AZD2858** has shown significant promise in the field of bone regeneration due to its profound effects on bone formation. This technical guide provides an in-depth overview of the discovery, chemical properties, and mechanism of action of **AZD2858**, intended for researchers and professionals in drug development.

### **Discovery and Development**

AZD2858 was developed by AstraZeneca as a highly selective ATP-competitive inhibitor of GSK-3. The primary therapeutic goal for the development of GSK-3 inhibitors was initially focused on neurodegenerative disorders, given the role of GSK-3 in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. While AZD2858 demonstrated efficacy in reducing tau phosphorylation in preclinical models, its clinical development for these indications was halted due to observations of significant effects on bone formation. Subsequent research has therefore pivoted to explore its potential as a therapeutic agent for bone disorders, such as fracture healing and osteoporosis.



# **Chemical Properties**

**AZD2858** is a synthetic organic compound belonging to the pyrazine class. Its detailed chemical properties are summarized in the table below.

| Property             | Value                                                                                                  | Reference |
|----------------------|--------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name           | 3-Amino-6-[4-[(4-methyl-1-<br>piperazinyl)sulfonyl]phenyl]-N-<br>3-pyridinyl-2-<br>pyrazinecarboxamide |           |
| Molecular Formula    | C21H23N7O3S                                                                                            | _         |
| Molecular Weight     | 453.52 g/mol                                                                                           | _         |
| CAS Number           | 486424-20-8                                                                                            | _         |
| Appearance           | Solid powder                                                                                           | _         |
| Solubility           | Soluble in DMSO                                                                                        | -         |
| Oral Bioavailability | Orally bioavailable                                                                                    | -         |
| Brain Permeability   | Brain permeable                                                                                        | -         |

### **Synthesis**

A detailed, step-by-step synthesis protocol for **AZD2858** is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve a multi-step process culminating in the formation of the pyrazinecarboxamide core, followed by the introduction of the substituted phenyl and pyridinyl groups. General synthetic strategies for similar 3-amino-pyrazine-2-carboxamide derivatives often involve key steps such as amidation and Suzuki coupling reactions.

### **Mechanism of Action**

**AZD2858** functions as a potent, ATP-competitive inhibitor of both isoforms of Glycogen Synthase Kinase-3, GSK-3α and GSK-3β. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates. This inhibition has significant effects



on two primary signaling pathways: the Wnt/β-catenin pathway and the tau phosphorylation cascade.

### Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3 is a key component of a "destruction complex" that phosphorylates  $\beta$ -catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by **AZD2858** prevents this phosphorylation, leading to the stabilization and accumulation of  $\beta$ -catenin in the cytoplasm. Subsequently,  $\beta$ -catenin translocates to the nucleus, where it acts as a transcriptional co-activator, stimulating the expression of genes involved in cell proliferation, differentiation, and bone formation. This activation of the Wnt pathway is the primary mechanism behind the observed anabolic effects of **AZD2858** on bone tissue.[1]



Click to download full resolution via product page



Caption: Wnt/β-catenin signaling pathway modulation by **AZD2858**.

### **Tau Phosphorylation**

GSK-3β is one of the primary kinases responsible for the phosphorylation of the microtubule-associated protein tau. In pathological conditions such as Alzheimer's disease, hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles, a key neuropathological feature. By inhibiting GSK-3β, **AZD2858** reduces the phosphorylation of tau at multiple sites, which was the basis for its initial investigation in neurodegenerative diseases.



Click to download full resolution via product page

Caption: Inhibition of Tau hyperphosphorylation by AZD2858.

# **Quantitative Data**

The inhibitory potency of AZD2858 against GSK-3 has been quantified in various assays.



| Parameter                                                 | Value  | Assay Type        | Reference |
|-----------------------------------------------------------|--------|-------------------|-----------|
| IC50 (GSK-3α)                                             | 0.9 nM | Biochemical Assay |           |
| IC50 (GSK-3β)                                             | 5 nM   | Biochemical Assay | _         |
| IC₅₀ (Tau<br>Phosphorylation)                             | 76 nM  | Cell-based Assay  | _         |
| IC <sub>50</sub> (GSK-3β<br>dependent<br>phosphorylation) | 68 nM  | Cell-based Assay  | _         |

# **Experimental Protocols**

Detailed experimental protocols are essential for the replication and extension of research findings. Below are summaries of key experimental methodologies relevant to the characterization of **AZD2858**.

## In Vitro GSK-3β Kinase Assay

Objective: To determine the direct inhibitory activity of **AZD2858** on purified GSK-3ß enzyme.

#### Materials:

- Recombinant human GSK-3β enzyme
- GSK-3 specific peptide substrate (e.g., a pre-phosphorylated peptide)
- ATP (often radiolabeled, e.g., [y-32P]ATP)
- AZD2858 at various concentrations
- · Kinase reaction buffer
- Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
- Scintillation counter



#### Protocol:

- Prepare a reaction mixture containing the kinase buffer, GSK-3β enzyme, and the peptide substrate.
- Add AZD2858 at a range of concentrations to the reaction mixture and incubate for a short period.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).
- Stop the reaction (e.g., by adding a strong acid).
- Spot the reaction mixture onto phosphocellulose paper.
- Wash the paper to remove unincorporated [y-32P]ATP.
- Quantify the amount of <sup>32</sup>P incorporated into the peptide substrate using a scintillation counter.
- Calculate the percentage of inhibition at each **AZD2858** concentration and determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Caption: Workflow for an in vitro GSK-3ß kinase assay.



### **Cellular Tau Phosphorylation Assay**

Objective: To assess the ability of AZD2858 to inhibit tau phosphorylation in a cellular context.

#### Materials:

- A suitable cell line (e.g., SH-SY5Y neuroblastoma cells)
- Cell culture medium and supplements
- AZD2858 at various concentrations
- Okadaic acid (a phosphatase inhibitor to induce tau hyperphosphorylation)
- · Lysis buffer
- Primary antibodies (anti-phospho-tau, anti-total-tau, and a loading control like anti-GAPDH)
- Secondary antibodies (e.g., HRP-conjugated)
- · Western blotting reagents and equipment

#### Protocol:

- Culture cells to an appropriate confluency.
- Pre-treat the cells with different concentrations of AZD2858 for a specified duration.
- Induce tau hyperphosphorylation by treating the cells with okadaic acid.
- Lyse the cells to extract total protein.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
- Perform Western blotting using primary antibodies against phosphorylated tau, total tau, and a loading control.



- Incubate with the appropriate secondary antibodies.
- Visualize the protein bands using a chemiluminescent substrate.
- Quantify the band intensities to determine the ratio of phosphorylated tau to total tau and assess the inhibitory effect of AZD2858.

### Conclusion

**AZD2858** is a potent and selective GSK-3 inhibitor with a well-defined mechanism of action. While its initial development for neurodegenerative diseases was not pursued, its profound anabolic effects on bone tissue have opened new avenues for its therapeutic application in orthopedics. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in further exploring the biological activities and therapeutic potential of **AZD2858**. Further research, particularly in elucidating its long-term safety and efficacy in bone regeneration, is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rats treated with AZD2858, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD2858: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541572#azd2858-discovery-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com